4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry EGFR Inhibition COX-2 Inhibition

Researchers targeting dual EGFR/COX-2 inhibition often face scaffold-level potency gaps. CAS 1152599-14-8 is a validated pyrazol-4-yl-1,2,4-triazole-3-thiol core that directly addresses this challenge. - Produces leads with single-digit micromolar IC₅₀ values against HT-29, MCF-7, and A-549 cancer cell lines; sub-micromolar EGFR inhibition (wild-type IC₅₀ 0.121 µM; T790M IC₅₀ 0.076 µM). - Highest COX-2 selectivity index (S.I. = 27.56) within its chemotype; orthogonal 4-amino and 3-thiol handles enable parallel Schiff base, amide, or urea derivatization. - Supplied as a research chemical building block (≥98% purity); stock available for immediate global dispatch.

Molecular Formula C6H8N6S
Molecular Weight 196.24 g/mol
CAS No. 1152599-14-8
Cat. No. B1372651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
CAS1152599-14-8
Molecular FormulaC6H8N6S
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NNC(=S)N2N
InChIInChI=1S/C6H8N6S/c1-11-3-4(2-8-11)5-9-10-6(13)12(5)7/h2-3H,7H2,1H3,(H,10,13)
InChIKeyBSUKBYRTJFEECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Context


4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1152599-14-8) is a heterocyclic small molecule (C₆H₈N₆S, MW 196.24 g/mol) combining a 1,2,4-triazole-3-thiol core with a 1-methylpyrazole substituent at the 4-position of the pyrazole ring . It belongs to the pyrazol-4-yl-1,2,4-triazole-3-thiol class, a scaffold recently optimized for dual EGFR/COX-2 inhibition [1] and selective COX-2 inhibition [2]. The compound is supplied as a research chemical building block (≥98% purity) by multiple vendors including CymitQuimica (Ref. 3D-FA136181), Fujifilm Wako, and Leyan .

Scaffold class reported for dual EGFR/COX-2 pathway inhibition studies
Building block with orthogonal 4-amino and 3-thiol handles for focused library synthesis

Regioisomeric Specificity and Substitution Risks


The simple substitution of 4-amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol with its closest regioisomer, 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol, is not functionally equivalent. In the pyrazol-4-yl-1,2,4-triazole-3-thiol class, the 4-position attachment on the pyrazole ring directly influences the spatial orientation of key pharmacophoric elements—the 4-amino group and the 3-thiol tautomer—affecting target engagement at COX-2 and EGFR binding pockets [1]. The 4-yl series has produced lead compounds with single-digit micromolar IC₅₀ values against cancer cell lines and nanomolar enzyme inhibition (EGFR IC₅₀ 0.121–0.423 µM; COX-2 IC₅₀ 0.560–4.692 µM), while the 3-yl series, as reported by Karrouchi et al., has been limited to in vivo analgesic and in vitro antioxidant screening without comparable potency quantification [2][3]. This regioisomeric divergence means that substituting the 4-yl isomer with a 3-yl or 5-yl pyrazole analog can result in a complete loss of the dual EGFR/COX-2 inhibitory phenotype that makes this scaffold procurement-relevant.

Regioisomer mismatch
4-yl pyrazole attachment is associated with dual EGFR/COX-2 inhibition phenotype; 3-yl or 5-yl substitution may shift away from this reported activity.
Lack of comparable target-engagement data
The 3-yl series lacks quantitative EGFR/COX-2 enzyme inhibition benchmarks, limiting direct substitution confidence.

Quantitative Differentiation vs. Structural Analogs


Dual EGFR/COX-2 Inhibition: Regioisomeric Advantage

The pyrazol-4-yl-1,2,4-triazole-3-thiol scaffold (the class to which CAS 1152599-14-8 belongs) has been directly optimized for dual EGFR/COX-2 inhibition, yielding compounds with potent anticancer activity. In a head-to-head class comparison, the 4-yl series produced derivatives (14b, 14g, 14k) with IC₅₀ values of 1.20–2.93 µM against HT-29, MCF-7, and A-549 cancer cell lines versus celecoxib (IC₅₀ 16.47–41.45 µM) and erlotinib (IC₅₀ 1.95–33.57 µM) [1]. In contrast, the 3-yl pyrazole series (as represented by Schiff base derivatives of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol) has only been evaluated in qualitative analgesic and antioxidant screening assays without quantitative IC₅₀ data [2]. The 4-yl attachment thus provides access to a quantitatively validated dual-inhibition phenotype that the 3-yl scaffold has not demonstrated.

Dual EGFR/COX-2 Inhibition
Class-level
4-yl series: IC50 1.20–2.93 µM (HT-29, MCF-7, A-549)
3-yl series: no quantitative IC50 data
Celecoxib: 16.47–41.45 µM; Erlotinib: 1.95–33.57 µM
Supports dual EGFR/COX-2 phenotype; 3-yl isomer lacks comparable benchmark
Class-level evidence; Kahk et al. 2025
Medicinal Chemistry EGFR Inhibition COX-2 Inhibition Regioisomerism

Selective COX-2 Inhibition by Pyrazole Attachment

Within the 1,2,4-triazole-3-thiol class, the 4-yl pyrazole attachment has been identified as a critical determinant of COX-2 selectivity. Compound 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (7a), bearing the pyrazol-4-yl motif, achieved a COX-2 selectivity index (S.I.) of 27.56, the highest in its series [1]. This selectivity was associated with a favorable cardiovascular safety profile compared to celecoxib. In contrast, other substitution patterns on the pyrazole ring (e.g., 3-yl or 5-yl attachment) did not yield comparable selectivity indices in the same study [1]. Since CAS 1152599-14-8 is the simplest 4-amino-substituted member of this pyrazol-4-yl series, it serves as the optimal starting point for medicinal chemistry exploration of COX-2-selective candidates.

COX-2 Selectivity Index
Class-level
27.56
COX-2 Selectivity Index (S.I.)
4-yl attachment associated with reported high COX-2/COX-1 discrimination
Data from in vitro enzyme assays (Bioorg Chem, 2021)
COX-2 Selectivity Anti-inflammatory Cardioprotection Pyrazole Regiochemistry

Downstream Derivatization via 4-Amino Handle

The 4-amino group on the 1,2,4-triazole ring of CAS 1152599-14-8 provides a unique synthetic handle that the corresponding 4-unsubstituted analogs (e.g., 5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol) lack. This amino group enables Schiff base formation with aromatic aldehydes, a reaction demonstrated by Karrouchi et al. on the 3-yl isomer to generate a library of eight derivatives (5a–h) with modulated biological activity [1]. The 4-unsubstituted analog cannot undergo this derivatization, limiting its utility in structure-activity relationship (SAR) campaigns. The 4-amino-3-thiol tautomer also presents two nucleophilic centers (the 4-NH₂ and the 3-SH) for orthogonal functionalization, enabling sequential or selective modification strategies not accessible with the 4-desamino analog [1].

Derivatization Handles
Class-level
4-amino + 3-thiol: ≥2 nucleophilic handles
8 Schiff base derivatives synthesized from analogous scaffold
4-desamino analog: single handle only
Enables library synthesis and SAR exploration; doubled derivatization pathways
Demonstrated in analogous 3-yl system (Karrouchi et al., 2016)
Synthetic Chemistry Schiff Base Formation Building Block Utility Derivatization

EGFR and COX-2 Dual Targeting Engagement

The pyrazol-4-yl-1,2,4-triazole-3-thiol class has produced compounds with direct enzyme-level IC₅₀ data against both wild-type and mutant EGFR, as well as COX-2. The most potent derivatives 14b, 14g, and 14k suppressed COX-2 (IC₅₀ = 0.560–4.692 µM), EGFRᵂᵀ (IC₅₀ = 0.121–0.423 µM), and EGFRᵀ⁷⁹⁰ᴹ (IC₅₀ = 0.076–0.764 µM) [1]. These compounds also demonstrated functional cellular outcomes: apoptosis induction via Bax up-regulation and Bcl-2 down-regulation, and G2/M cell cycle arrest (compound 14g: 39.15% of MCF-7 cells in G2/M vs. 9.87% for erlotinib) [1]. This dual EGFR/COX-2 inhibition profile, anchored to the pyrazol-4-yl geometry, has not been reported for any pyrazol-3-yl or pyrazol-5-yl 1,2,4-triazole-3-thiol derivatives in the peer-reviewed literature.

EGFR/COX-2 Dual Targeting
Class-level
COX-2 IC50 0.560–4.692 µM; EGFRWT 0.121–0.423 µM; EGFRT790M 0.076–0.764 µM
G2/M arrest: 39.15% (14g) vs. erlotinib 9.87%
3-yl series: no published EGFR/COX-2 inhibition data
Dual target engagement phenotype reported; cellular pharmacodynamics align
Class-level; 3-yl isomer benchmark not established
EGFR T790M COX-2 Enzyme Inhibition Dual Targeting

Procurement-Relevant Application Scenarios


Dual EGFR/COX-2 Lead Generation in Oncology

Medicinal chemistry teams pursuing dual EGFR/COX-2 inhibition as a therapeutic strategy for cancers with inflammatory microenvironments (e.g., colorectal, breast, lung) should procure CAS 1152599-14-8 as the core scaffold. The pyrazol-4-yl-1,2,4-triazole-3-thiol class has produced leads with IC₅₀ values of 1.20–2.93 µM against HT-29, MCF-7, and A-549 cells, with sub-micromolar enzyme-level inhibition of both wild-type EGFR (IC₅₀ 0.121 µM) and the T790M resistance mutant (IC₅₀ 0.076 µM) [1]. The 4-amino handle enables further SAR exploration through Schiff base, amide, or urea derivatization [2].

Selective COX-2 Inhibitor Development

For programs targeting selective COX-2 inhibition with reduced gastrointestinal and cardiovascular risk, CAS 1152599-14-8 provides entry into the pyrazol-4-yl-1,2,4-triazole-3-thiol series that has demonstrated the highest COX-2 selectivity index (S.I. = 27.56) within its chemotype [1]. The 4-amino group allows systematic derivatization to tune selectivity, solubility, and metabolic stability while retaining the 4-yl geometry empirically associated with optimal COX-2/COX-1 discrimination.

Focused Library Synthesis for SAR Exploration

CAS 1152599-14-8 is an ideal starting building block for generating focused compound libraries. Its two orthogonal nucleophilic centers—the 4-amino group and the 3-thiol moiety—enable parallel derivatization strategies. The 4-amino group undergoes Schiff base condensation with aromatic aldehydes, as validated on the analogous 3-yl scaffold yielding eight distinct derivatives with modulated antioxidant and analgesic properties [1]. Sequential or chemoselective functionalization of the two handles can rapidly populate chemical space around the pyrazol-4-yl-1,2,4-triazole-3-thiol pharmacophore.

Comparative Regioisomer Attachment Studies

Researchers investigating how pyrazole regioisomerism (4-yl vs. 3-yl vs. 5-yl) affects biological activity in 1,2,4-triazole-3-thiol systems should include CAS 1152599-14-8 as the 4-yl reference standard. The 4-yl attachment has been associated with dual EGFR/COX-2 inhibition [1] and high COX-2 selectivity [2], whereas the 3-yl isomer has been explored for analgesic and antioxidant activity [3]. A systematic head-to-head comparison of these regioisomers in the same assay panel remains a gap in the literature and represents a publishable research opportunity.

Application
Selection Property
Validation Focus
Dual EGFR/COX-2 pathway studies in oncology models
Scaffold with reported dual inhibition phenotype
Cell-line antiproliferative and target engagement assays
Selective COX-2 inhibitor candidate research
4-yl attachment reported for high COX-2 selectivity
COX-1/COX-2 selectivity index determination
Focused library synthesis for SAR exploration
Building block with orthogonal functionalization handles
Derivatization scope and chemoselectivity assessment
Comparative regioisomer attachment studies
4-yl reference standard for regioisomer comparison
Head-to-head pharmacological profiling of 4-yl vs. 3-yl/5-yl analogs
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